1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone
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Overview
Description
1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a cyclopentyl group, a dichlorobenzyl moiety, and a hydroxypyridinone core, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using cyclopentyl halides.
Attachment of the Dichlorobenzyl Moiety: The dichlorobenzyl group is often introduced through a Friedel-Crafts alkylation reaction, where 2,4-dichlorobenzyl chloride reacts with the pyridinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques like recrystallization, and continuous flow chemistry to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to modify the pyridinone ring or the dichlorobenzyl group.
Substitution: Halogen atoms in the dichlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of 1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-oxo-2(1H)-pyridinone.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the halogens.
Scientific Research Applications
1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets.
Biological Studies: Used in studies to understand its effects on cellular processes and pathways.
Industrial Applications: Employed as an intermediate in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-oxo-2(1H)-pyridinone: An oxidized derivative with a ketone group.
1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-amino-2(1H)-pyridinone: A derivative with an amino group instead of a hydroxyl group.
Uniqueness
1-cyclopentyl-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group, in particular, plays a crucial role in its interactions with molecular targets, differentiating it from similar compounds.
Properties
IUPAC Name |
1-cyclopentyl-3-[(2,4-dichlorophenyl)methyl]-4-hydroxypyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c18-12-6-5-11(15(19)10-12)9-14-16(21)7-8-20(17(14)22)13-3-1-2-4-13/h5-8,10,13,21H,1-4,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEVITVFVPQGRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC(=C(C2=O)CC3=C(C=C(C=C3)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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